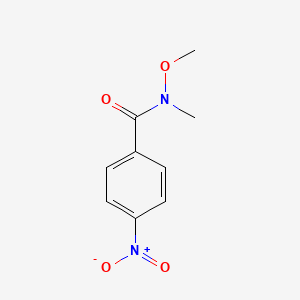

N-methoxy-N-methyl-4-nitrobenzamide

CAS No.: 52898-51-8

Cat. No.: VC2007300

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52898-51-8 |

|---|---|

| Molecular Formula | C9H10N2O4 |

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | N-methoxy-N-methyl-4-nitrobenzamide |

| Standard InChI | InChI=1S/C9H10N2O4/c1-10(15-2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 |

| Standard InChI Key | PBWDDHAYEOGPMA-UHFFFAOYSA-N |

| SMILES | CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC |

| Canonical SMILES | CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC |

Introduction

Structural Characteristics and Identification

N-methoxy-N-methyl-4-nitrobenzamide (CAS: 52898-51-8) is characterized by its distinctive molecular structure containing a benzene ring with a nitro group at the para position relative to a Weinreb amide functionality. The Weinreb amide portion consists of an N-methoxy-N-methyl amide group, which gives this compound its unique reactivity profile in organic synthesis . The compound has a molecular formula of C9H10N2O4 and a molecular weight of 210.19 g/mol . Its structure includes key functional groups: the nitro group, carbonyl group, and the N-methoxy-N-methyl moiety, which together contribute to its chemical behavior and synthetic utility.

Chemical Identifiers

The compound is identified through various chemical notation systems that enable precise recognition across chemical databases and literature. These identification systems are essential for unambiguous reference in scientific publications and chemical catalogs.

| Identifier Type | Value |

|---|---|

| CAS Number | 52898-51-8 |

| IUPAC Name | N-methoxy-N-methyl-4-nitrobenzamide |

| Molecular Formula | C9H10N2O4 |

| Molecular Weight | 210.19 g/mol |

| SMILES | CN(C(=O)C1=CC=C(C=C1)N+[O-])OC |

| InChI | InChI=1S/C9H10N2O4/c1-10(15-2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 |

| InChIKey | PBWDDHAYEOGPMA-UHFFFAOYSA-N |

Physical and Chemical Properties

N-methoxy-N-methyl-4-nitrobenzamide exists as a white to yellowish crystalline solid under standard conditions. Its physical and chemical properties play a crucial role in determining its behavior in synthetic reactions and applications in organic chemistry research.

Physical Properties

The compound demonstrates specific physical characteristics that inform its handling, storage, and application in laboratory settings. These properties have been determined through various analytical methods and are recorded in chemical databases.

Chemical Properties

N-methoxy-N-methyl-4-nitrobenzamide exhibits specific chemical behaviors characteristic of Weinreb amides. The presence of both the nitro group and the Weinreb amide functionality contributes to its unique reactivity profile. The compound is notably stable compared to other acyl derivatives but can undergo selective transformations with appropriate reagents .

The most significant chemical property of this compound, like other Weinreb amides, is its ability to form a stable tetrahedral intermediate upon nucleophilic addition. This stable five-membered cyclic intermediate prevents over-addition of nucleophiles, making it particularly useful in selective transformations to ketones and aldehydes .

Synthesis Methods

Several synthetic routes have been developed for preparing N-methoxy-N-methyl-4-nitrobenzamide, with varying degrees of efficiency and complexity. These methods typically involve the transformation of appropriate carboxylic acid derivatives into the corresponding Weinreb amide.

From 4-Nitrobenzoic Acid

The most direct and common approach involves the reaction of 4-nitrobenzoic acid with N,O-dimethylhydroxylamine using appropriate coupling reagents. This method has been widely documented in chemical literature and provides good yields of the target compound .

The general procedure involves:

-

Combining 4-nitrobenzoic acid with N,O-dimethylhydroxylamine in an appropriate solvent

-

Addition of a coupling agent such as phosphorus trichloride or a triazine derivative

-

Reaction under controlled temperature conditions

A specific example from the literature describes the following procedure: A solution of NHMe(OMe) (0.360 g, 6.0 mmol) and 4-nitrobenzoic acid (2.0 mmol) is stirred in dry toluene at 0°C for 10 minutes. A solution of PCl3 (0.137 g, 1.0 mmol) in dry toluene is then added dropwise. The mixture is warmed to room temperature and then stirred at 60°C for 0.5 hours. After completion, the mixture is quenched with saturated NaHCO3 solution, extracted with ethyl acetate, and purified by column chromatography to yield the pure product .

Alternative Synthetic Routes

Alternative methods for synthesizing N-methoxy-N-methyl-4-nitrobenzamide include:

-

Using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent with 4-nitrobenzoic acid and N,O-dimethylhydroxylamine in solvents such as methanol, isopropyl alcohol, or acetonitrile .

-

Conversion of 4-nitrobenzoyl chloride with N,O-dimethylhydroxylamine under basic conditions. This method is particularly useful for large-scale preparations due to its simplicity and efficiency .

-

Direct transformation from corresponding esters through transesterification reactions with N,O-dimethylhydroxylamine in the presence of appropriate catalysts .

Applications in Organic Synthesis

N-methoxy-N-methyl-4-nitrobenzamide serves as a versatile intermediate in synthetic organic chemistry, particularly for the preparation of complex organic molecules through selective transformations.

Conversion to Ketones

The most significant application of N-methoxy-N-methyl-4-nitrobenzamide, like other Weinreb amides, is its conversion to ketones through reaction with organometallic reagents. This transformation is highly selective and avoids the common problem of over-addition that occurs with other acyl derivatives .

The reaction mechanism involves:

-

Nucleophilic addition of an organometallic reagent (Grignard or organolithium compound) to the carbonyl group

-

Formation of a stable chelated tetrahedral intermediate

-

Hydrolysis during workup to release the desired ketone product

This methodology allows for the selective synthesis of unsymmetrical ketones with high yields and purity, making it valuable in complex molecule synthesis .

Reduction to Aldehydes

N-methoxy-N-methyl-4-nitrobenzamide can be selectively reduced to the corresponding aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4). This transformation provides a reliable route to 4-nitrobenzaldehyde derivatives that are difficult to obtain through direct oxidation or reduction methods .

Application in Heterocyclic Chemistry

The compound has found applications in heterocyclic chemistry, where it serves as a building block for constructing complex heterocyclic systems. The nitro group can be further transformed through reduction, providing access to amino-functionalized intermediates, while the Weinreb amide portion enables selective acylation reactions .

Use in Pharmaceutical Synthesis

N-methoxy-N-methyl-4-nitrobenzamide has been utilized in pharmaceutical synthesis as a key intermediate for preparing bioactive compounds. The controlled reactivity of the Weinreb amide functionality allows for precise transformations in complex synthetic sequences, making it valuable in medicinal chemistry applications .

Related Compounds and Structural Variations

Several structural analogs of N-methoxy-N-methyl-4-nitrobenzamide exist, differing primarily in the position of the nitro group or the nature of additional substituents on the benzene ring.

Positional Isomers

The positional isomers of N-methoxy-N-methyl-4-nitrobenzamide include:

-

2-methoxy-N-methyl-4-nitrobenzamide (CAS: 104775-61-3): This isomer has the methoxy group at the ortho position relative to the amide functionality and the nitro group at the para position .

-

3-methoxy-N-methyl-4-nitrobenzamide (CAS: 878160-13-5): In this isomer, the methoxy group is at the meta position relative to the amide, while the nitro group is at the para position .

-

4-methoxy-N-methyl-3-nitrobenzamide (CAS: 333350-60-0): This compound has the methoxy group at the para position and the nitro group at the meta position .

These positional isomers demonstrate different physical and chemical properties, providing a range of options for synthetic applications based on specific structural requirements.

Other Related Derivatives

Other notable derivatives related to N-methoxy-N-methyl-4-nitrobenzamide include:

-

N-hydroxy-N-methyl-4-nitrobenzamide (CAS: 1613-77-0): This compound lacks the methoxy group and instead features a hydroxyl group bound to the nitrogen, imparting different reactivity patterns .

-

N-methyl-4-nitrobenzamide (CAS: 2585-23-1): A simpler analog lacking the methoxy group on the nitrogen, which displays different reactivity compared to the Weinreb amide .

-

N-methoxy-N-methylbenzamide (CAS: 6919-61-5): This is the parent Weinreb amide without the nitro substituent, serving as a fundamental building block in organic synthesis .

Current Research and Future Perspectives

Research involving N-methoxy-N-methyl-4-nitrobenzamide continues to expand, particularly in the development of more efficient synthetic methodologies and novel applications in organic synthesis.

Recent Developments in Synthesis

Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing N-methoxy-N-methyl-4-nitrobenzamide and related Weinreb amides. These include:

-

Catalytic methods using transition metal catalysts for direct amidation reactions

-

Green chemistry approaches using less hazardous reagents and solvents

-

Flow chemistry techniques for continuous production of Weinreb amides with improved efficiency

Applications in Transition Metal-Catalyzed Reactions

An emerging area of research involves the use of N-methoxy-N-methyl-4-nitrobenzamide as a directing group in transition metal-catalyzed C-H functionalization reactions. The Weinreb amide functionality can coordinate to transition metals, directing functionalization to specific positions on the aromatic ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume